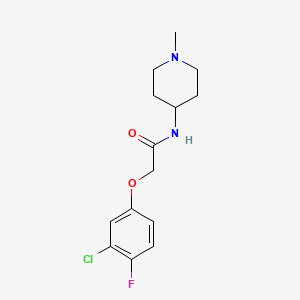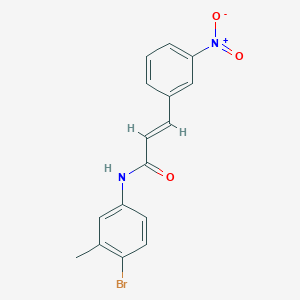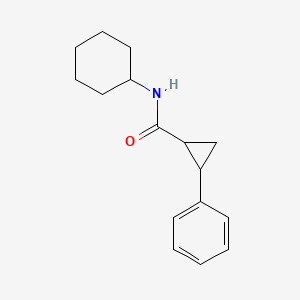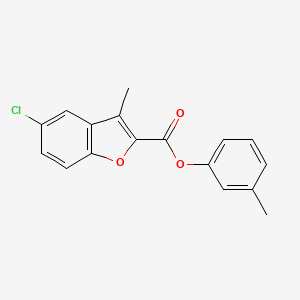![molecular formula C18H15N3O5 B4974788 (E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide](/img/structure/B4974788.png)
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a nitrophenoxy group, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 2-bromoethyl cyanide to form 2-[2-(4-nitrophenoxy)ethoxy]acetonitrile. Finally, the acetonitrile is subjected to a Knoevenagel condensation with benzaldehyde to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethoxy derivatives.
科学的研究の応用
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenoxy group may participate in redox reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to modulate biochemical processes at the molecular level.
類似化合物との比較
Similar Compounds
Benzylamine: Contains a benzyl group attached to an amine functional group.
Steviol glycoside: Contains a glycoside structure with a similar aromatic ring system.
Uniqueness
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not observed in simpler compounds like benzylamine or steviol glycoside.
特性
IUPAC Name |
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(20)22)11-13-3-1-2-4-17(13)26-10-9-25-16-7-5-15(6-8-16)21(23)24/h1-8,11H,9-10H2,(H2,20,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWAVWVBWXRSDK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B4974716.png)
![1-Chloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4974739.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide](/img/structure/B4974760.png)

![4-(2,5-Dimethoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)


